
6-Fluoro-4-(trifluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-(trifluoromethyl)nicotinic acid is a fluorinated aromatic compound with the molecular formula C7H3F4NO2. It is a derivative of nicotinic acid, characterized by the presence of both fluoro and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethyl)nicotinic acid typically involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as starting materials. The process includes acylation, cyclization, and hydrolysis steps. The reaction conditions often involve temperatures ranging from -10°C to 30°C and reaction times of 3 to 7 hours .
Industrial Production Methods
For industrial production, the method is optimized for high yield and ease of purification. The raw materials used are relatively inexpensive and readily available. The process involves the use of catalysts and solvents to facilitate the reactions, and the products are purified through techniques such as extraction and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-(trifluoromethyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C) for hydrogenation reactions, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinic acid, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)nicotinic acid
- 5-Fluoro-6-(trifluoromethyl)nicotinic acid
- 6-(Trifluoromethyl)nicotinic acid
Uniqueness
6-Fluoro-4-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the nicotinic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H3F4NO2 |
|---|---|
Molekulargewicht |
209.10 g/mol |
IUPAC-Name |
6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)3(2-12-5)6(13)14/h1-2H,(H,13,14) |
InChI-Schlüssel |
WLCZQGZVLKATJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1F)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


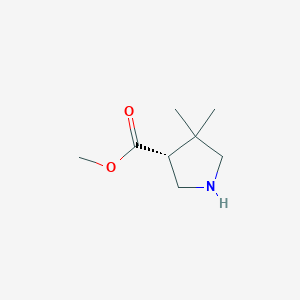



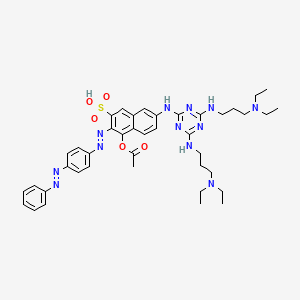
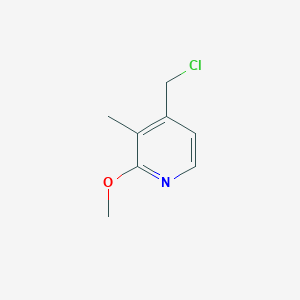
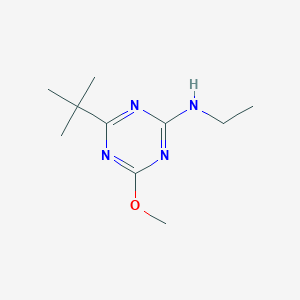
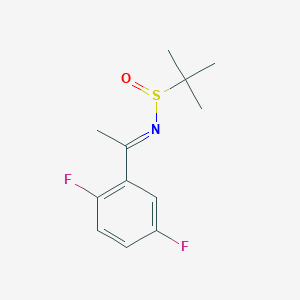



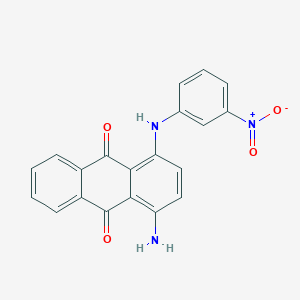
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)

